
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C19H22O6S and a molecular weight of 378.44 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, and a sulfonate ester, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-ethoxy-4-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-(2-Ethoxy-4-carboxyphenoxy)propyl 4-methylbenzene-1-sulfonate
Reduction: 3-(2-Ethoxy-4-hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonate ester can also participate in ionic interactions with biological molecules, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Ethoxy-4-hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate
- 3-(2-Ethoxy-4-carboxyphenoxy)propyl 4-methylbenzene-1-sulfonate
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
Uniqueness
3-(2-Ethoxy-4-formylphenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of both an ethoxy group and a formyl group, which confer distinct reactivity and properties. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
656810-11-6 |
|---|---|
Formule moléculaire |
C19H22O6S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
3-(2-ethoxy-4-formylphenoxy)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H22O6S/c1-3-23-19-13-16(14-20)7-10-18(19)24-11-4-12-25-26(21,22)17-8-5-15(2)6-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Clé InChI |
HGLLZVVREALHLA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



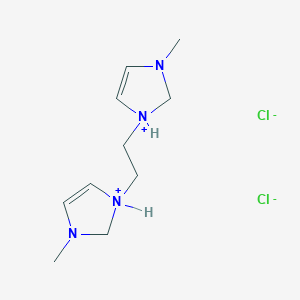
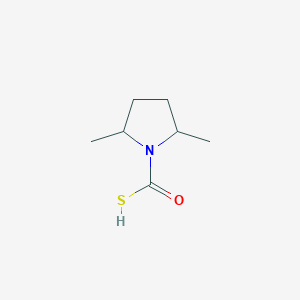
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
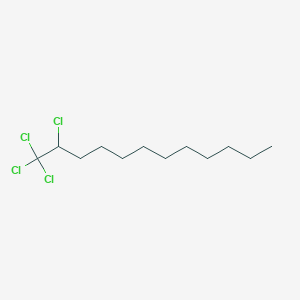
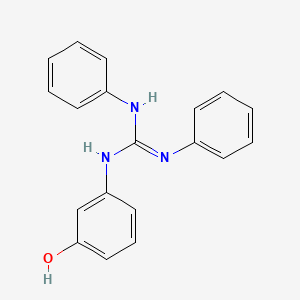
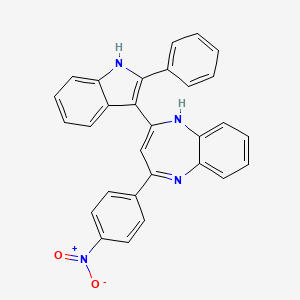
![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
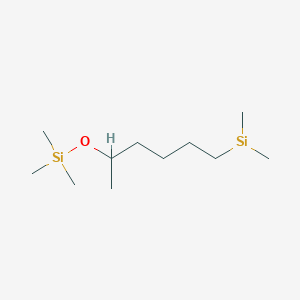
![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

